molecular formula C10H16N2S B2840657 4-Cycloheptyl-1,3-thiazol-2-amine CAS No. 1565656-58-7

4-Cycloheptyl-1,3-thiazol-2-amine

Cat. No. B2840657
CAS RN: 1565656-58-7
M. Wt: 196.31
InChI Key: VRDLKWAZEOESHJ-UHFFFAOYSA-N
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Description

4-Cycloheptyl-1,3-thiazol-2-amine is a primary amino compound that is 1,3-thiazole substituted by an amino group at position 2 . It is a member of 1,3-thiazoles and a primary amino compound .


Synthesis Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Aryl thiazoles were prepared and evaluated for their anticancer actions .


Molecular Structure Analysis

The molecular structure of 4-Cycloheptyl-1,3-thiazol-2-amine is represented by the InChI code: 1S/C10H16N2S/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,11,12) . The molecular weight of this compound is 196.32 .


Chemical Reactions Analysis

Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cycloheptyl-1,3-thiazol-2-amine include a molecular weight of 196.32 , and an InChI code of 1S/C10H16N2S/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,11,12) .

Future Directions

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities and are contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs . This suggests that 4-Cycloheptyl-1,3-thiazol-2-amine and similar compounds may have potential for future pharmaceutical applications.

properties

IUPAC Name

4-cycloheptyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDLKWAZEOESHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cycloheptyl-1,3-thiazol-2-amine

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